5-Fluoropyrimidine is a synthetic pyrimidine analog that has been extensively studied for its applications in scientific research. [] This class of compounds is characterized by a fluorine atom at the 5-position of the pyrimidine ring, which significantly impacts its biological activity. [] 5-Fluoropyrimidine derivatives are primarily known for their antitumor and antiviral properties, making them valuable tools in biochemistry, molecular biology, and pharmaceutical chemistry research. [, ]
5-Fluoropyrimidine can be derived from natural and synthetic sources. It is classified under the category of fluorinated heterocycles, which are compounds containing at least one fluorine atom and a heterocyclic ring. The compound is often utilized as an intermediate in the synthesis of various pharmaceuticals, including 5-fluorouracil, an important chemotherapeutic agent.
The synthesis of 5-fluoropyrimidine can be achieved through several methods:
The molecular formula of 5-fluoropyrimidine is with a molecular weight of approximately 100.08 g/mol. The structure features a six-membered aromatic ring with nitrogen atoms at positions 1 and 3, and a fluorine atom at position 5.
5-Fluoropyrimidine participates in various chemical reactions:
These reactions expand the utility of 5-fluoropyrimidine in synthesizing novel therapeutic agents.
The mechanism of action for compounds derived from 5-fluoropyrimidine primarily revolves around their ability to inhibit nucleic acid synthesis:
These properties make it suitable for various applications in pharmaceutical formulations.
5-Fluoropyrimidine has several significant applications:
The versatility and biological relevance of 5-fluoropyrimidine underscore its importance in modern medicinal chemistry and drug development efforts.
The synthesis of 5-fluoropyrimidine derivatives relies on two principal strategies: electrophilic fluorination of preformed pyrimidine rings and ring-closure approaches using fluorinated building blocks. Electrophilic fluorination employs hazardous reagents like elemental fluorine (F₂) or acetyl hypofluorite (CH₃CO₂F), requiring specialized equipment due to fluorine's corrosiveness and reactivity. This method often yields mixtures due to poor regioselectivity, though modern modifications using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) improve control for N-fluorinated pyrimidines [1].
Ring-closure strategies offer superior regiocontrol by incorporating fluorine during heterocycle formation. A significant advancement involves potassium (Z)-2-cyano-2-fluoroethenolate (8), a fluorinated C₃ building block synthesized in three steps from chloroacetamide. This enolate reacts with amidine hydrochlorides under mild conditions to form 4-amino-5-fluoropyrimidines in high yields (81–99%) without requiring basic additives [1]. The reaction tolerates diverse substituents, including:
Table 1: Yields of 5-Fluoropyrimidine Derivatives via Ring-Closure with Fluoroenolate 8
Substituent (R) | Product | Yield (%) |
---|---|---|
Methyl | 10d | 93 |
tert-Butyl | 10f | 81 |
Phenyl | 10h | 93 |
4-Methoxyphenyl | 10i | 99 |
4-Hydroxyphenyl | 10j | 69 |
4-Chlorophenyl | 10m | 93 |
Pyridin-3-yl | 10o | 86 |
Limitations include reduced efficiency with bulky nucleophiles (e.g., Nα-protected arginine) or electrophilic heterocycles like pyrazoles, where competing elimination reactions occur [1].
Isotopic labeling of 5-fluoropyrimidines enables precise tracking of biodistribution, metabolism, and intracellular activation. Radioactive ¹⁸F (t₁/₂ = 109.8 min) is incorporated via electrophilic or nucleophilic fluorination for positron emission tomography (PET) imaging. For example, 5-[¹⁸F]fluorouracil ([¹⁸F]5-FU) reveals heterogeneous tumor uptake and rapid catabolism by dihydropyrimidine dehydrogenase (DPD) in hepatic tissue, explaining its variable efficacy [3].
Stable isotopes (¹³C, ¹⁵N) facilitate metabolic flux analysis without radiation hazards. 5-FU labeled with ¹³C at C6 or the fluorine-bound C5 allows NMR monitoring of:
Dual-labeled probes (e.g., 5-[¹³C,¹⁸F]FU) combine PET with ex vivo NMR, correlating real-time tumor accumulation with metabolic fate. Labeling at the N-1 position or sugar moiety (e.g., in 5-fluorouridine) further elucidates nucleoside transporter dependence [10].
Polymer-based nanocarriers enhance 5-FU delivery by improving solubility, extending circulation, and enabling tumor-specific accumulation through the enhanced permeability and retention (EPR) effect or active targeting. Key systems include:
Graphene Oxide (GO) Nanocomposites: GO functionalized with gelatin forms a pH-responsive carrier via carboxyl/amino group interactions. At pH 8, 5-FU adsorption reaches 208 mg/g through π-π stacking and hydrogen bonding. Drug release follows Korsmeyer-Peppas kinetics (Fickian diffusion), with 80% release at pH 5.5 (tumor microenvironment) vs. 40% at pH 7.4 (physiological), minimizing off-target toxicity [9].
Liposomal Co-Encapsulation: Liposomes co-loading 5-fluorouridine (5FUR) prodrugs and doxorubicin (DOX) exploit synergistic cytotoxicity. The prodrug 5FUR−W (5FUR conjugated to tryptophan via an ester bond) enables stable encapsulation in PEGylated liposomes (DAFODIL system). At a 2.5:1 molar ratio (5FUR−W:DOX), tumor growth inhibition in 4T1 breast cancer models is 62.6% higher than controls and 33% better than free DOX liposomes [5].
Biodegradable Polymeric Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) and chitosan nanoparticles provide sustained release. PLGA degrades into lactic/glycolic acid, releasing 5-FU over weeks. Hyaluronic acid-conjugated chitosan targets CD44-overexpressing colorectal cancer cells, increasing cellular uptake 3-fold vs. untargeted carriers [7] [10].
Table 2: Polymer-Based Delivery Systems for 5-Fluoropyrimidines
Nanocarrier | Key Feature | Loading Efficiency | Release Trigger |
---|---|---|---|
GO-Gelatin | pH-responsive adsorption | 208 mg/g 5-FU | Acidic pH (5.5) |
DAFODIL liposomes | Co-delivery of 5FUR−W and DOX | >90% | Hydrolytic cleavage |
PLGA-PEG | Long circulation, EPR effect | 5–15 wt% 5-FU | Polymer degradation |
Chitosan-Hyaluronic Acid | CD44 targeting | 85% | Enzymatic degradation |
Prodrugs improve 5-FU’s pharmacokinetics and tumor selectivity by exploiting differential enzyme expression. Three clinically validated prodrugs are:
Capecitabine: This orally bioavailable prodrug undergoes a three-step activation:
Tegafur: A 5-FU prodrug masked by a tetrahydrofuran ring, activated primarily by hepatic CYP2A6. When combined with DPD inhibitors (e.g., gimeracil or 5-chloro-2,4-dihydroxypyridine), tegafur (S-1 formulation) prevents rapid degradation, increasing 5-FU bioavailability 50-fold. S-1 is first-line for gastric cancer and adjuvant CRC therapy in Asia [8].
5′-DFUR: An intermediate in capecitabine activation, independently administered intravenously. Its conversion to 5-FU relies solely on TP, making it useful for TP-overexpressing tumors. However, intestinal TP activity causes dose-limiting diarrhea [10].
Mutual Prodrugs: Hybrids like emitefur (1-ethoxymethyl-5-FU + CNDP) combine 5-FU with a DPD inhibitor (3-cyano-2,6-dihydroxypyridine). Simultaneous release overcomes DPD-mediated resistance, though clinical development halted due to neurotoxicity [8]. Newer approaches conjugate 5-FU to cytotoxic agents (e.g., cisplatin) via hydrolysable linkers (succinyl, glutaryl) for synergistic effects.
Table 3: Clinically Relevant 5-FU Prodrugs
Prodrug | Activation Mechanism | Key Enzyme | Bioavailability |
---|---|---|---|
Capecitabine | Carbamate → Cytidine → Uridine cleavage | Thymidine phosphorylase | >70% |
Tegafur (S-1) | CYP-mediated oxidation | CYP2A6 | ~100% |
5′-DFUR | Phosphorolysis | Thymidine phosphorylase | N/A (IV only) |
Emitefur | Hydrolysis + DPD inhibition | Esterases | 80–90% |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0